Ginsenoside F1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside F1 is a triterpene saponin derived from the roots of Panax ginseng. It is known for its various pharmacological properties, including anti-aging, antioxidant, and anticancer effects. This compound is a minor saponin, meaning it is present in smaller quantities compared to other ginsenosides like Ginsenoside Rg1 and Ginsenoside Rb1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside F1 can be synthesized through enzymatic hydrolysis of Ginsenoside Rg1. The process involves using specific enzymes such as β-glucosidase to cleave the glycosidic bonds in Ginsenoside Rg1, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from Panax ginseng roots followed by enzymatic conversion. The roots are first processed to extract the total ginsenosides, which are then subjected to enzymatic treatment to convert Ginsenoside Rg1 to this compound. This method ensures a higher yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside F1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities.
Scientific Research Applications
Ginsenoside F1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triterpene saponins.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating various conditions, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-aging and antioxidant properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the cosmetic industry for its skin-whitening and anti-aging effects. It is also explored for its potential in functional foods and dietary supplements.
Mechanism of Action
Ginsenoside F1 exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by downregulating Bcl-2 expression and
Properties
CAS No. |
5288-67-5 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
7-(2-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) |
InChI Key |
RPUNGFMSPXJEDK-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(C(=O)C1)CCCCCCC(=O)O |
5288-67-5 | |
Synonyms |
cyclopentane-2-oxo-1-heptanoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.